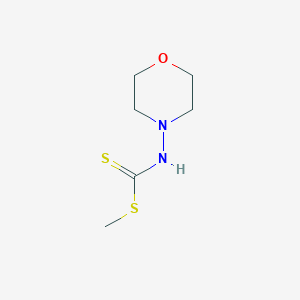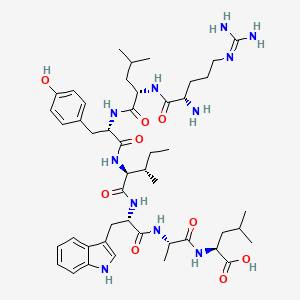![molecular formula C16H22O5 B14227053 Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate CAS No. 825612-49-5](/img/structure/B14227053.png)
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate is an organic compound belonging to the family of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate typically involves the esterification of anisic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavorants due to its aromatic properties
Mecanismo De Acción
The mechanism of action of Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with cellular enzymes and receptors.
Comparación Con Compuestos Similares
Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 4-methoxybenzoate: Similar ester structure but lacks the ketone group.
Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains a bicyclic structure with different functional groups.
5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone: A chromone derivative with similar aromatic properties.
Propiedades
Número CAS |
825612-49-5 |
|---|---|
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate |
InChI |
InChI=1S/C16H22O5/c1-3-21-16(18)11-14(17)5-4-10-20-12-13-6-8-15(19-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3 |
Clave InChI |
KORIDMJWIFYSOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCCOCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)

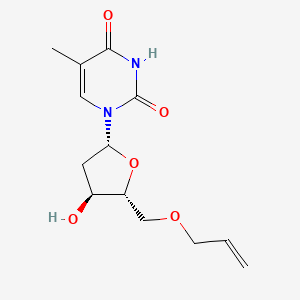
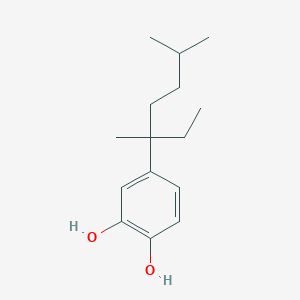
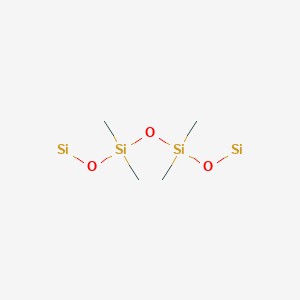
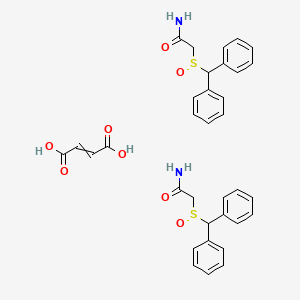
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)


![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)

